molecular formula C11H13ClO2 B13069635 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid

2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13069635
M. Wt: 212.67 g/mol
InChI Key: RBJDOFZEVAAGAH-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, featuring a chloro and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Friedel-Crafts Alkylation: : One common method to synthesize 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid involves Friedel-Crafts alkylation. This process typically uses 2-chloro-5-methylbenzene as the starting material, which is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

  • Grignard Reaction: : Another synthetic route involves the Grignard reaction. Here, 2-chloro-5-methylbenzyl chloride is reacted with magnesium in dry ether to form the Grignard reagent. This intermediate is then treated with carbon dioxide, followed by acidification to produce this compound.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are commonly used.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the conditions.

  • Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

  • Substitution: : The chloro group in this compound can be substituted with other nucleophiles. For example, reacting with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, NaOH in water.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Methoxy derivatives, hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features are explored for designing new drugs with improved efficacy and reduced side effects.

Medicine

In medicine, derivatives of this compound are investigated for their anti-inflammatory and analgesic properties. These derivatives are tested in preclinical and clinical trials to evaluate their therapeutic potential.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. Its derivatives are employed in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-methylpropanoic acid
  • 2-(2-Methylphenyl)-2-methylpropanoic acid
  • 2-(2-Chloro-4-methylphenyl)-2-methylpropanoic acid

Uniqueness

2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This arrangement influences its reactivity and the types of derivatives that can be synthesized. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(2-chloro-5-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13ClO2/c1-7-4-5-9(12)8(6-7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

RBJDOFZEVAAGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(C)(C)C(=O)O

Origin of Product

United States

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